Arsenenic acid, lead(2+) salt (9CI)

Description

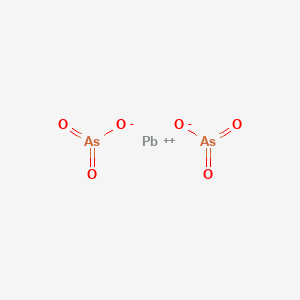

Arsenenic acid, lead(2+) salt (9CI) (CAS 13464-43-2), also known as lead(2+) metaarsenate or Pb(AsO₃)₂, is an inorganic compound with the molecular formula HAsO₃Pb and an average molecular weight of 333.143 g/mol . It is synthesized by reacting arsenic acid (H₃AsO₄) with lead(II) oxide or nitrate under controlled conditions. Historically, lead arsenates were widely used as insecticides and herbicides in agriculture, though their application has been heavily restricted due to acute toxicity .

The compound crystallizes in a monoclinic system and exhibits poor solubility in water (<0.1 g/L at 25°C), contributing to its environmental persistence . Analytical studies indicate challenges in quantifying arsenic in the presence of high lead concentrations (>1000 mg/kg), as lead oxides interfere with arsenic detection via spectroscopic methods .

Properties

CAS No. |

13464-43-2 |

|---|---|

Molecular Formula |

As2O6Pb |

Molecular Weight |

453 g/mol |

InChI |

InChI=1S/2AsHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

LNLYNKWBHOWYRS-UHFFFAOYSA-L |

SMILES |

[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |

Canonical SMILES |

[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |

Other CAS No. |

13464-43-2 |

Synonyms |

LEAD METAARSENATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Lead and Arsenic-Containing Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water, 25°C) | Key Applications |

|---|---|---|---|---|

| Arsenenic acid, lead(2+) salt | HAsO₃Pb | 333.14 | <0.1 g/L | Former pesticide |

| Lead(IV) arsenate | AsH₃O₄·(2/3)Pb | 443.93 | Insoluble | Obsolete wood preservative |

| Copper(2+) arsenate | Cu₃(AsO₄)₂ | 468.48 | 0.02 g/L | Fungicide |

| Lead(II) sulfate | PbSO₄ | 303.26 | 0.004 g/L | Battery manufacturing |

| Calcium arsenate | Ca₃(AsO₄)₂ | 398.07 | 0.01 g/L | Historical insecticide |

Key Observations :

- Solubility : Lead(2+) arsenate exhibits lower aqueous solubility than calcium arsenate but higher than lead(IV) arsenate, which is nearly insoluble .

- Stability : Lead(2+) arsenate decomposes at elevated temperatures, releasing toxic arsenic trioxide (As₂O₃) and lead oxide (PbO) fumes .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles

| Compound | Oral LD₅₀ (Rat) | Key Health Risks | Environmental Persistence |

|---|---|---|---|

| Lead(2+) arsenate | 100–150 mg/kg | Neurotoxicity, carcinogenicity | High (soil binding) |

| Lead(IV) arsenate | 75–100 mg/kg | Acute renal failure, DNA damage | Very high |

| Copper(2+) arsenate | 50–75 mg/kg | Gastrointestinal damage, liver necrosis | Moderate |

| Calcium arsenate | 20–40 mg/kg | Cardiovascular collapse, skin lesions | Low (leaches readily) |

Key Findings :

- Lead(2+) arsenate is less acutely toxic than calcium arsenate but poses greater long-term environmental risks due to its persistence in soil .

- Both lead and arsenic bioaccumulate in organisms, with synergistic toxicity observed in mammalian studies .

Analytical Challenges

- Interference in Detection : High lead concentrations (>1000 mg/kg) cause spectral overlap in arsenic quantification, leading to relative errors exceeding 30% in XRF and ICP-MS analyses .

- Remediation : Chelating agents like succimer (for lead) and dimercaprol (for arsenic) are used in poisoning cases, though efficacy varies with compound solubility .

Industrial and Historical Context

- Pesticide Use: Lead(2+) arsenate was a key pesticide in orchards until the 1980s, replaced by less persistent alternatives like organophosphates .

- Regulatory Status: Banned under the Stockholm Convention (2001) due to bioaccumulation and carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.